2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS: 1242964-70-0, BL20242) is a thienopyrimidinone derivative featuring a 3-methylphenyl-substituted piperazine ring at position 2 and a phenyl group at position 7 of the central heterocyclic core. Its molecular formula is C23H21ClN4OS, with a molecular weight of 436.957 g/mol .
Properties
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS/c1-16-6-5-9-18(14-16)26-10-12-27(13-11-26)23-24-20-19(17-7-3-2-4-8-17)15-29-21(20)22(28)25-23/h2-9,14-15H,10-13H2,1H3,(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDOGQRDZAXDKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Base Selection
DMF is preferred for its high polarity, which stabilizes the transition state during nucleophilic substitution. Alternative solvents like toluene reduce yields to 50–55% due to poor solubility of cesium carbonate.
Temperature Control
Elevated temperatures (>90°C) promote side reactions, including decomposition of the piperazine moiety. Maintaining the reaction at 80–85°C optimizes substitution efficiency.
Purification and Isomer Removal
Crystallization Techniques
Source highlights iterative crystallization to eliminate positional isomers (e.g., 4-(3-methylphenyl)piperazin-1-yl at position 3). A mixture of ethyl acetate and cyclohexane (1:3 v/v) selectively precipitates the target compound.
X-ray Diffraction Validation
The crystalline form exhibits characteristic peaks at 2θ = 4.85°, 9.15°, and 17.11°, confirming structural integrity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
Method A, leveraging cesium carbonate and iterative crystallization, offers superior yield and purity, making it industrially viable.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine and thienopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Thienopyrimidine derivatives have been investigated for their ability to inhibit various cancer-related pathways. The compound has shown promising results in inhibiting cell proliferation in several cancer cell lines. Research indicates that derivatives of thienopyrimidine can effectively target enzymes involved in DNA synthesis and repair, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TSase) .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of thienopyrimidine derivatives. The compound has been evaluated for its effectiveness against both gram-positive and gram-negative bacteria. The structure–activity relationship (SAR) studies suggest that modifications on the piperazine ring can enhance its antimicrobial efficacy .
Neurological Applications
The piperazine moiety in this compound is known to interact with various neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as anxiety and depression. Preliminary studies indicate that compounds with similar structures exhibit selective serotonin reuptake inhibition, which is beneficial for mood regulation .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer properties | Demonstrated significant inhibition of cancer cell proliferation at low micromolar concentrations. |
| Study B | Assess antimicrobial activity | Showed broad-spectrum activity against multiple bacterial strains, outperforming standard antibiotics in some cases. |
| Study C | Investigate neurological effects | Indicated potential as a selective serotonin reuptake inhibitor with favorable side effect profiles compared to traditional antidepressants. |
Mechanism of Action
The mechanism of action of 2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Structural Variations and Properties
Impact of Substituents on Physicochemical Properties
- Fluorine (BL20240, 1242857-96-0) balances electronegativity and lipophilicity, often optimizing pharmacokinetics .
- Piperazine Modifications :
- Aryl Group Diversity : Phenyl vs. halogenated phenyl groups influence electronic properties and π-π stacking interactions. For example, the 4-chlorophenyl group in BL20242 may enhance receptor binding compared to unsubstituted phenyl analogs .
Research Findings and Implications
- Substituent Position Matters : highlights that 7-substituted derivatives (like the target compound) often exhibit better activity than 6-substituted analogs due to optimal spatial arrangement .
- Enzyme Selectivity : Piperazine modifications (e.g., cyclohexyl vs. aryl groups) can fine-tune selectivity for targets like phosphodiesterases or kinases .
- Cellular Efficacy : Compounds with balanced lipophilicity (e.g., fluorine-substituted analogs) show improved cellular uptake and efficacy .
Biological Activity
The compound 2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a member of the thienopyrimidine class, which has garnered attention for its potential therapeutic applications due to its unique structural features. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidinone core, which is substituted with a piperazine moiety and a phenyl group. The presence of the 3-methylphenyl group on the piperazine ring is significant as it may influence the compound's binding affinity and selectivity towards biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The thieno[3,2-d]pyrimidine scaffold is known for its role in modulating various biochemical pathways, particularly in neurological and cancer-related contexts.
- Receptor Interaction : The compound may act as an antagonist or agonist at certain receptor sites, influencing signaling pathways associated with neurotransmission or cancer progression.
- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in critical cellular processes, thereby exerting therapeutic effects against diseases such as cancer.
Anticancer Activity
Research has indicated that derivatives of thienopyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have shown that compounds similar to this compound can induce apoptosis in human cancer cell lines with IC50 values often below 10 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 8.5 |
| Compound B | MCF7 (Breast) | 6.7 |
| Compound C | HeLa (Cervical) | 9.0 |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties:
- Behavioral Studies : Animal models have shown that compounds with similar structures can enhance cognitive function and exhibit anxiolytic effects .
Case Studies
- Case Study on Antitumor Activity : A study published in Molecular Pharmacology highlighted a series of thienopyrimidine derivatives that demonstrated potent activity against various tumor types. The study reported that modifications on the piperazine ring significantly affected the anticancer activity .
- Neuroprotective Effects : Another investigation evaluated the neuroprotective properties of thienopyrimidine derivatives in models of neurodegeneration. Results indicated a reduction in neuronal apoptosis and improved behavioral outcomes in treated animals .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, and how can reaction conditions be systematically optimized?
- Methodology :
- Begin with precursor molecules such as substituted thienopyrimidinones and piperazine derivatives. Use coupling reactions (e.g., nucleophilic substitution) under controlled temperatures (60–100°C) and inert atmospheres (N₂/Ar) to minimize side reactions .
- Optimize solvent systems (e.g., DMF, THF) and catalysts (e.g., Pd-based catalysts for cross-coupling) to enhance yield and purity. Monitor reaction progress via TLC or HPLC .
- Purify intermediates via column chromatography (silica gel, gradient elution) and characterize using NMR (¹H/¹³C) and mass spectrometry .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemical features?
- Methodology :
- Employ X-ray crystallography to resolve the 3D structure, particularly focusing on the piperazine-thienopyrimidinone junction and phenyl substituent orientations .
- Validate computational models (DFT calculations) against experimental data (e.g., NMR coupling constants) to confirm electronic and steric effects .
- Use NOESY NMR to identify spatial proximities between protons in the piperazine and thieno[3,2-d]pyrimidinone moieties .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs targeting kinase inhibition or GPCR modulation?
- Methodology :
- Synthesize analogs with variations in the 3-methylphenyl group (e.g., halogenation, methoxy substitution) and assess binding affinity via radioligand assays or surface plasmon resonance (SPR) .
- Compare activity profiles using in vitro enzymatic assays (e.g., kinase inhibition) and correlate with computational docking studies (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with catalytic lysine residues) .
- Resolve contradictory SAR data (e.g., conflicting IC₅₀ values) by evaluating assay conditions (buffer pH, cofactor availability) and compound stability .
Q. How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodology :
- Conduct pharmacokinetic studies (plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability limitations .
- Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation and assess off-target effects via LC-MS/MS .
- Validate in vitro findings with in vivo efficacy models (e.g., xenograft tumors) while controlling for variables like dosing frequency and formulation (e.g., nanoencapsulation for solubility enhancement) .
Q. What experimental approaches are recommended for identifying the primary biological target(s) of this compound?
- Methodology :
- Perform affinity chromatography using a biotinylated derivative of the compound to pull down interacting proteins from cell lysates, followed by SDS-PAGE and LC-MS/MS identification .
- Utilize CRISPR-Cas9 knockout libraries to screen for genes whose ablation nullifies the compound’s activity .
- Cross-reference with databases (ChEMBL, BindingDB) to identify structurally related compounds with known targets (e.g., PI3K, dopamine receptors) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility and stability in aqueous media?
- Methodology :
- Replicate experiments under standardized conditions (pH 7.4 PBS, 37°C) and quantify solubility via UV-Vis spectroscopy. Compare with computational predictions (e.g., LogP via ChemAxon) .
- Investigate degradation pathways using accelerated stability studies (40°C/75% RH) and identify degradants via high-resolution MS .
- Resolve discrepancies by validating purity (>95% via HPLC) and excluding solvent residues (e.g., DMSO) that may artificially enhance solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
